molecular formula C21H16O7 B14034071 Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate

Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate

Cat. No.: B14034071
M. Wt: 380.3 g/mol
InChI Key: JUYAJNZMAPCYSS-UHFFFAOYSA-N
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Description

Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate is a complex organic compound belonging to the anthraquinone family This compound is characterized by its unique furan ring fused to an anthraquinone core, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate involves multiple steps. One common method includes the heterocyclization of 2-(3-halo-anthraquinon-2-yl)formylacetic acid derivatives by the action of bases. This leads to the formation of methyl 4,11-dimethoxy-5,10-dioxoanthra[2,3-B]furan-3-carboxylate. Subsequent acid hydrolysis of the ester group and decarboxylation of the obtained acid yields the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the optimization of reaction conditions and the use of efficient catalysts can potentially scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus acid chlorides for nucleophilic substitution and strong bases for heterocyclization. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted anthraquinone derivatives, which can be further modified for specific applications.

Scientific Research Applications

Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,11-Dimethoxyanthra[2,3-B]furan-5,10-dione
  • Ethyl 4,11-dihydroxy-2-methyl-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-3-carboxylate
  • 2-Substituted derivatives of 5,10-dioxoanthra[2,3-B]furan-3-carboxylic acids

Uniqueness

Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate stands out due to its unique furan ring structure fused to the anthraquinone core. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H16O7

Molecular Weight

380.3 g/mol

IUPAC Name

ethyl 4,11-dimethoxy-5,10-dioxonaphtho[2,3-f][1]benzofuran-2-carboxylate

InChI

InChI=1S/C21H16O7/c1-4-27-21(24)13-9-12-18(25-2)14-15(20(26-3)19(12)28-13)17(23)11-8-6-5-7-10(11)16(14)22/h5-9H,4H2,1-3H3

InChI Key

JUYAJNZMAPCYSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C(=C3C(=C2OC)C(=O)C4=CC=CC=C4C3=O)OC

Origin of Product

United States

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